2-(2-Chloro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, 95%
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Overview
Description
2-(2-Chloro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid, abbreviated as 2C5MC-4NBA, is an important organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. 2C5MC-4NBA is a chiral compound, meaning it exists in two mirror-image forms, or enantiomers. It is synthesized through a variety of methods and has a wide range of applications in laboratory experiments.
Scientific Research Applications
2C5MC-4NBA is used in a variety of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and antifungal drugs. It is also used as a reagent in the synthesis of other organic compounds, such as polymers, dyes, and polysaccharides. Additionally, 2C5MC-4NBA is used in the synthesis of optically active compounds, such as chiral drugs and chiral catalysts.
Mechanism of Action
The mechanism of action of 2C5MC-4NBA is not well understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Additionally, 2C5MC-4NBA is believed to inhibit the activity of other enzymes, such as lipoxygenase, which is involved in the synthesis of leukotrienes.
Biochemical and Physiological Effects
2C5MC-4NBA has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, 2C5MC-4NBA has been shown to inhibit the activity of lipoxygenase, which is involved in the synthesis of leukotrienes. Furthermore, 2C5MC-4NBA has been shown to inhibit the activity of other enzymes, such as phospholipase A2, which is involved in the breakdown of phospholipids.
Advantages and Limitations for Lab Experiments
The use of 2C5MC-4NBA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a chiral compound, meaning it exists in two mirror-image forms, or enantiomers. This makes it useful for the synthesis of optically active compounds, such as chiral drugs and chiral catalysts. However, there are some limitations to the use of 2C5MC-4NBA in laboratory experiments. It is a relatively unstable compound and can degrade over time. Additionally, it is insoluble in water, making it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for the use of 2C5MC-4NBA. One potential direction is the development of new pharmaceuticals based on the compound. Additionally, the compound could be used in the synthesis of new polymers and dyes. Finally, 2C5MC-4NBA could be used in the synthesis of optically active compounds, such as chiral drugs and chiral catalysts.
Synthesis Methods
2C5MC-4NBA is synthesized through a variety of methods. The most common method is the reaction of 2-chloro-5-methoxycarbonylphenylacetic acid with 4-nitrobenzoic acid in aqueous solution. This reaction is catalyzed by a base, usually sodium hydroxide or potassium hydroxide. Other methods for synthesis include the reaction of 2-chloro-5-methoxycarbonylphenylacetic acid with 4-nitrobenzoic acid in aqueous solution, the reaction of 2-chloro-5-methoxycarbonylphenylacetic acid with 4-nitrobenzoic acid in ethanol, and the reaction of 2-chloro-5-methoxycarbonylphenylacetic acid with 4-nitrobenzoic acid in anhydrous dimethylformamide.
properties
IUPAC Name |
2-(2-chloro-5-methoxycarbonylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO6/c1-23-15(20)8-2-5-13(16)12(6-8)11-7-9(17(21)22)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMOUNSTFNRAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691993 |
Source
|
Record name | 2'-Chloro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261995-06-5 |
Source
|
Record name | 2'-Chloro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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